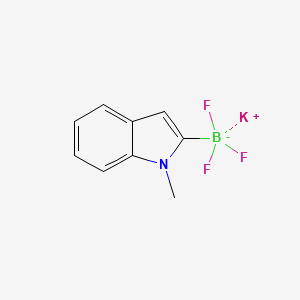

Potassium trifluoro(1-methylindol-2-yl)borate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium trifluoro(1-methylindol-2-yl)borate is an organoboron compound with the molecular formula C₉H₈BF₃KN and a molecular weight of 237.07 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium trifluoro(1-methylindol-2-yl)borate can be synthesized through the reaction of 1-methylindole with potassium chloromethyltrifluoroborate in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS) . The reaction typically occurs under inert atmosphere conditions to prevent moisture and air sensitivity issues .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(1-methylindol-2-yl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the borate compound and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), aryl or vinyl halides, bases (e.g., K₂CO₃, NaOH)

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Potassium trifluoro(1-methylindol-2-yl)borate is primarily utilized as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Cross-Coupling: This compound enables the coupling of aryl and heteroaryl halides with various boron reagents, enhancing the efficiency of synthesizing biaryl compounds.

Pharmaceutical Development

The compound plays a vital role in the synthesis of biologically active molecules and pharmaceutical intermediates. Its application in drug discovery includes:

- The development of new drug candidates targeting various diseases.

- Utilization in the synthesis of active pharmaceutical ingredients (APIs).

Case Study:

A study highlighted the use of this compound in synthesizing compounds with anti-inflammatory properties. The results demonstrated its effectiveness in reducing interleukin-6 levels in stimulated mice, indicating potential therapeutic applications.

Material Science

In material science, this compound is employed to produce advanced materials and specialty chemicals. Its properties allow for the modification of polymers and other materials to enhance their performance characteristics.

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory effects. In experiments involving mice, varying doses resulted in a dose-dependent decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Toxicological Profile

Investigations into the safety profile of this compound revealed low toxicity levels. Studies involving oral administration to mice indicated no significant adverse effects on liver function or lipid peroxidation levels, supporting its potential use in therapeutic applications.

Wirkmechanismus

The mechanism of action for potassium trifluoro(1-methylindol-2-yl)borate in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The borate compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium trifluoro(phenyl)borate

- Potassium trifluoro(2-thienyl)borate

- Potassium trifluoro(3-pyridyl)borate

Uniqueness

Potassium trifluoro(1-methylindol-2-yl)borate is unique due to its indole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .

Biologische Aktivität

Potassium trifluoro(1-methylindol-2-yl)borate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is an organoboron compound characterized by its trifluoroborate group attached to a 1-methylindole moiety. Its chemical structure can be represented as follows:

This compound is notable for its stability and reactivity in various organic transformations, which enhances its utility in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroborate group can facilitate the formation of covalent bonds with nucleophiles, potentially leading to inhibition or modulation of enzymatic activities.

Potential Biological Activities:

- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism.

- Anticancer Properties: Research has suggested that this compound may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of signaling cascades .

Case Studies and Experimental Data

- Antimicrobial Activity Evaluation:

- Anticancer Activity:

- Mechanistic Studies:

Data Table: Summary of Biological Activities

| Biological Activity | Target/Mechanism | Concentration (µM) | Effect |

|---|---|---|---|

| Antimicrobial | Bacterial cell membrane disruption | >50 | Significant viability reduction |

| Anticancer | Induction of apoptosis | 50 | 40% reduction in proliferation |

| Cell Cycle Regulation | Inhibition of kinases | 25 | G1 phase arrest |

Eigenschaften

IUPAC Name |

potassium;trifluoro-(1-methylindol-2-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3N.K/c1-14-8-5-3-2-4-7(8)6-9(14)10(11,12)13;/h2-6H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKRXFIFLSAZKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=CC=CC=C2N1C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3KN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.